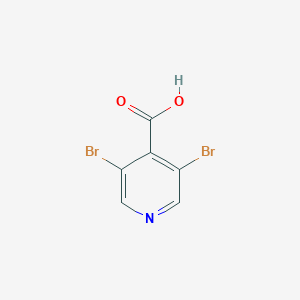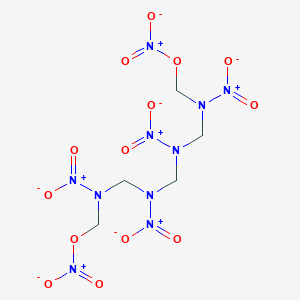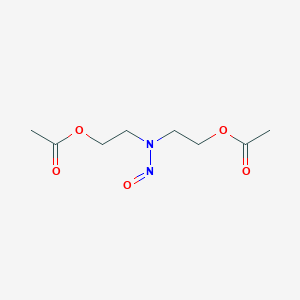
N-Nitrosodiethanolamine diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Nitrosodiethanolamine diacetate, also known as NDEA, is a chemical compound that is commonly used in scientific research. It is a nitrosamine, which means it contains a nitroso group (-NO) and an amine group (-NH2). NDEA is synthesized using a specific method and has several applications in scientific research.
作用机制
The mechanism of action of N-Nitrosodiethanolamine diacetate as a carcinogen is not fully understood. It is thought to work by damaging DNA, which can lead to mutations and the formation of cancerous cells. N-Nitrosodiethanolamine diacetate may also affect other cellular processes, such as cell division and apoptosis.
生化和生理效应
N-Nitrosodiethanolamine diacetate has been shown to have several biochemical and physiological effects. It can cause liver damage, including fatty liver and cirrhosis. N-Nitrosodiethanolamine diacetate exposure has also been linked to an increased risk of certain types of cancer, such as liver and bladder cancer.
实验室实验的优点和局限性
One advantage of using N-Nitrosodiethanolamine diacetate in lab experiments is that it is a well-established carcinogen, meaning that its effects on experimental animals are well-documented. This makes it easier to design experiments and interpret results. However, one limitation of using N-Nitrosodiethanolamine diacetate is that it is toxic and can be harmful to researchers if proper safety precautions are not taken.
未来方向
In the future, researchers may continue to use N-Nitrosodiethanolamine diacetate to study the mechanisms of cancer formation and progression. However, they may also explore other methods for inducing tumors in experimental animals, such as genetic modification or exposure to other carcinogens. Additionally, researchers may investigate the potential health effects of N-Nitrosodiethanolamine diacetate exposure in humans, particularly in occupational settings where exposure may be more common.
合成方法
N-Nitrosodiethanolamine diacetate is synthesized by reacting diethanolamine with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction produces N-Nitrosodiethanolamine diacetate as a white crystalline solid with a melting point of 173-175°C.
科学研究应用
N-Nitrosodiethanolamine diacetate is commonly used in scientific research as a carcinogen. It is used to induce tumors in experimental animals, which can then be studied to better understand the mechanisms of cancer formation and progression. N-Nitrosodiethanolamine diacetate is also used in the production of other chemicals, such as pesticides and rubber accelerators.
属性
CAS 编号 |
13256-19-4 |
|---|---|
产品名称 |
N-Nitrosodiethanolamine diacetate |
分子式 |
C8H14N2O5 |
分子量 |
218.21 g/mol |
IUPAC 名称 |
2-[2-acetyloxyethyl(nitroso)amino]ethyl acetate |
InChI |
InChI=1S/C8H14N2O5/c1-7(11)14-5-3-10(9-13)4-6-15-8(2)12/h3-6H2,1-2H3 |
InChI 键 |
KBGJEXGMSFHMPC-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCN(CCOC(=O)C)N=O |
规范 SMILES |
CC(=O)OCCN(CCOC(=O)C)N=O |
其他 CAS 编号 |
13256-19-4 |
同义词 |
N-nitrosodiethanolamine diacetate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



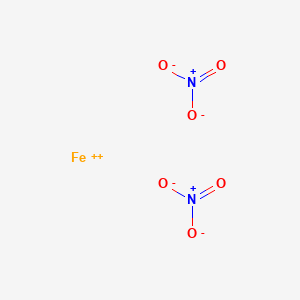
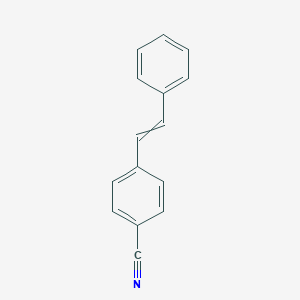
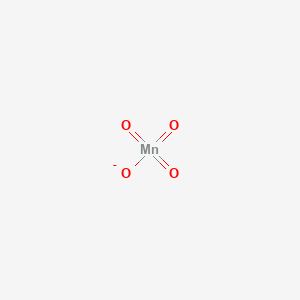
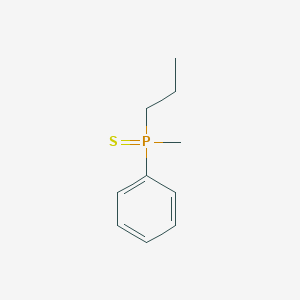
![2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane](/img/structure/B83418.png)
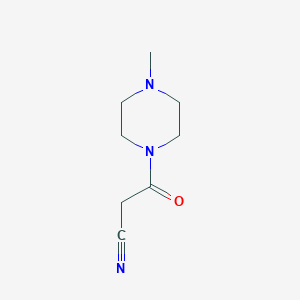
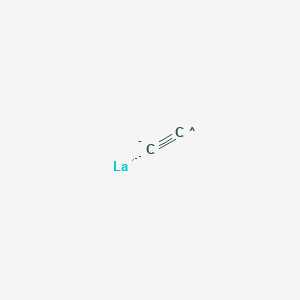
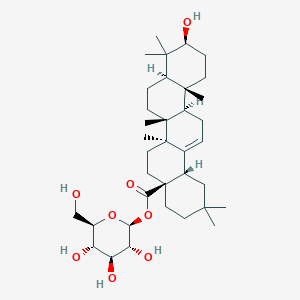
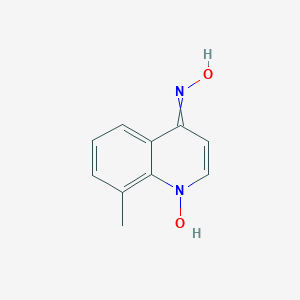

![Ethanol, 2-[[4-[(2-chloro-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]-](/img/structure/B83428.png)
